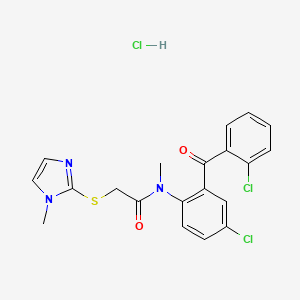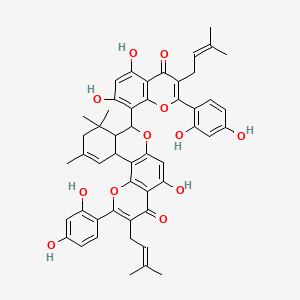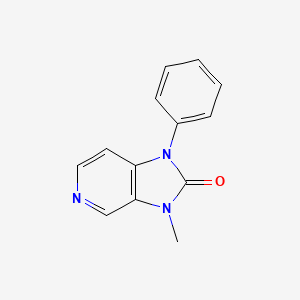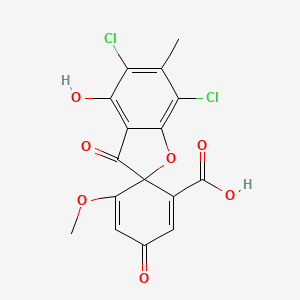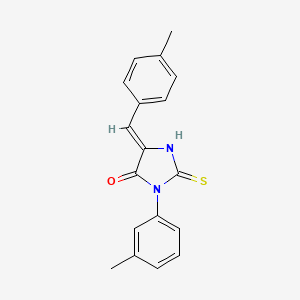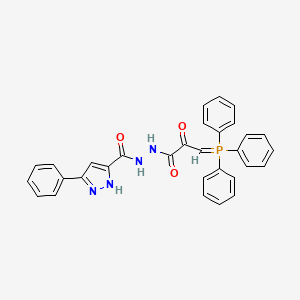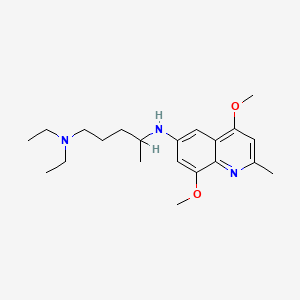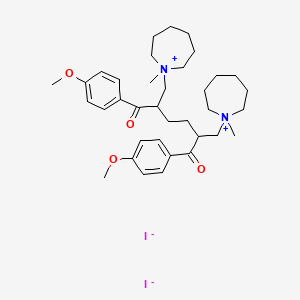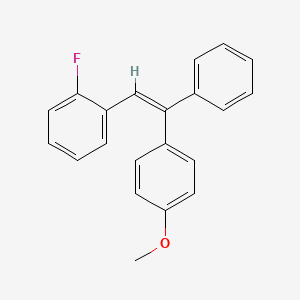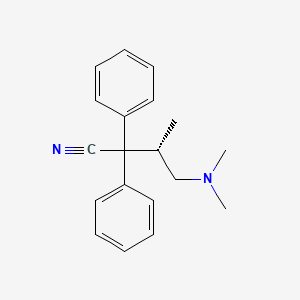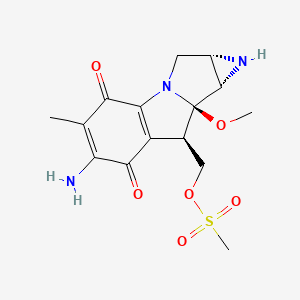
Transsylvanoside-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Transsylvanoside-C is a triterpenoid glycoside isolated from the flowers of Cephalaria transsylvanica . This compound is known for its antimicrobial and antifungal properties . It is one of three triterpenic acid glycosides, along with transsylvanoside A and B, that have been studied for their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of transsylvanoside-C involves the extraction of the compound from the flowers of Cephalaria transsylvanica. The process typically starts with the methanolic extraction of the plant material . The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and purify the compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and purification processes mentioned above. Further research and development are needed to establish large-scale production methods.
Análisis De Reacciones Químicas
Types of Reactions: Transsylvanoside-C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different biological activities.
Aplicaciones Científicas De Investigación
Transsylvanoside-C has been extensively studied for its antimicrobial and antifungal activities . It has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, the compound’s unique structure and biological activities make it a valuable tool for studying the mechanisms of action of triterpenoid glycosides in various biological systems.
Mecanismo De Acción
The mechanism of action of transsylvanoside-C involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of cell growth . The compound’s triterpenoid structure allows it to interact with specific molecular targets, such as enzymes and receptors, involved in microbial metabolism and cell division .
Comparación Con Compuestos Similares
Transsylvanoside-C is structurally similar to other triterpenoid glycosides, such as transsylvanoside A and B . it exhibits unique biological activities that distinguish it from these compounds. For example, this compound has shown higher antimicrobial and antifungal activities compared to its counterparts . Other similar compounds include brassinolide and tris-epibrassinolide, which are also triterpenoid glycosides with distinct biological activities .
Conclusion
This compound is a triterpenoid glycoside with significant antimicrobial and antifungal properties. Its unique structure and biological activities make it a valuable compound for scientific research and potential applications in medicine and industry. Further studies are needed to explore its full potential and develop efficient production methods for large-scale use.
Propiedades
Número CAS |
177794-61-5 |
|---|---|
Fórmula molecular |
C48H78O18 |
Peso molecular |
943.1 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-22-38(66-41-36(57)33(54)31(52)26(64-41)20-61-39-35(56)32(53)30(51)25(19-49)63-39)34(55)37(58)40(62-22)65-29-11-12-44(4)27(45(29,5)21-50)10-13-47(7)28(44)9-8-23-24-18-43(2,3)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
Clave InChI |
VINQZMMOIPTITQ-QWYWWIDCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)O)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



